molecular formula C23H31F3N4O B11071752 1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone

1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone

Cat. No.: B11071752
M. Wt: 436.5 g/mol
InChI Key: YGSYGSPFZBVCMR-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone is a complex organic compound that features a unique combination of adamantyl, piperazine, and pyrazole moieties

Preparation Methods

The synthesis of 1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone involves multiple steps, typically starting with the preparation of the adamantyl and piperazine intermediates. The adamantyl group is often introduced through the reaction of adamantane with suitable reagents to form adamantyl halides, which are then reacted with piperazine derivatives . The pyrazole moiety is synthesized through cyclization reactions involving hydrazines and diketones . The final step involves coupling these intermediates under controlled conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Advanced techniques like continuous flow synthesis and microwave-assisted synthesis can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics .

Scientific Research Applications

1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazine and pyrazole moieties interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

1-[4-(1-Adamantyl)piperazino]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]-1-ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H31F3N4O

Molecular Weight

436.5 g/mol

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanone

InChI

InChI=1S/C23H31F3N4O/c24-23(25,26)21-18-2-1-3-19(18)30(27-21)14-20(31)28-4-6-29(7-5-28)22-11-15-8-16(12-22)10-17(9-15)13-22/h15-17H,1-14H2

InChI Key

YGSYGSPFZBVCMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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